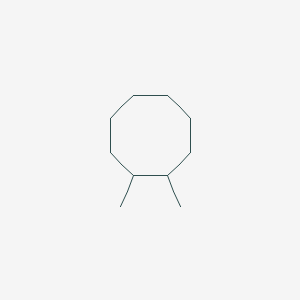

1,2-Dimethylcyclooctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13151-94-5 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

1,2-dimethylcyclooctane |

InChI |

InChI=1S/C10H20/c1-9-7-5-3-4-6-8-10(9)2/h9-10H,3-8H2,1-2H3 |

InChI Key |

OJGUADSLWNGMCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCCCC1C |

Origin of Product |

United States |

Foundational & Exploratory

Stereoisomers of 1,2-Dimethylcyclooctane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,2-dimethylcyclooctane, a saturated hydrocarbon with significant stereochemical complexity. This document delves into the structural nuances, conformational analysis, and potential synthetic and analytical strategies relevant to researchers in organic chemistry and drug development.

Introduction to the Stereoisomers of this compound

This compound (C₁₀H₂₀) possesses two stereocenters at carbons 1 and 2, leading to the existence of multiple stereoisomers.[1][2][3] The spatial arrangement of the two methyl groups relative to the cyclooctane (B165968) ring gives rise to both diastereomers (cis and trans isomers) and, in the case of the trans isomer, enantiomers. Understanding the distinct three-dimensional structures of these isomers is crucial as it dictates their physical, chemical, and potentially biological properties.

The cyclooctane ring is known for its conformational flexibility, adopting several low-energy conformations such as the boat-chair, crown, and boat-boat forms. This contrasts with the more rigid chair conformation of cyclohexane (B81311). The presence of methyl substituents further complicates the conformational landscape of this compound, influencing the relative stabilities of its various conformations.

Classification and Structure of Stereoisomers

The stereoisomers of this compound can be categorized as follows:

-

cis-1,2-Dimethylcyclooctane : In this diastereomer, the two methyl groups are on the same side of the cyclooctane ring. Due to a plane of symmetry that can pass through the molecule in certain conformations, the cis isomer is a meso compound and is achiral, meaning it does not have a non-superimposable mirror image and is optically inactive.

-

trans-1,2-Dimethylcyclooctane : In this diastereomer, the two methyl groups are on opposite sides of the ring. The trans isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of enantiomers: (1R,2R)-1,2-dimethylcyclooctane and (1S,2S)-1,2-dimethylcyclooctane. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

The logical relationship between these stereoisomers is depicted in the following diagram:

Conformational Analysis

The conformational analysis of cyclooctane is inherently more complex than that of cyclohexane. While cyclohexane has a clear preference for the chair conformation, cyclooctane has several conformations of similar energy. The introduction of two methyl groups in a 1,2-relationship adds further steric considerations.

A detailed conformational analysis of this compound would require computational modeling and advanced spectroscopic techniques, such as variable-temperature NMR. However, by analogy to the better-studied 1,2-dimethylcyclohexane (B31226) system, we can infer some general principles:

-

Steric Strain : The relative stability of different conformations will be influenced by torsional strain (eclipsing interactions) and steric strain (van der Waals repulsions). In the case of this compound, gauche-like interactions between the two methyl groups and 1,3-diaxial-like interactions between a methyl group and axial-like hydrogens on the ring will be significant destabilizing factors.

-

cis-Isomer : The cis-isomer will likely adopt conformations that minimize the steric repulsion between the two methyl groups.

-

trans-Isomer : The trans-isomer can exist in conformations where both methyl groups occupy pseudo-equatorial positions, which is generally more stable than conformations with pseudo-axial methyl groups due to the avoidance of unfavorable 1,3-diaxial-like interactions.

Due to the lack of specific experimental or computational data in the public domain for the conformational energies of this compound stereoisomers, a quantitative comparison is not possible at this time.

Experimental Data

While detailed experimental data for this compound stereoisomers is scarce, some chromatographic information is available.

| Stereoisomer | Kovats Retention Index (I) | Column Type | Active Phase | Temperature (°C) |

| cis-1,2-Dimethylcyclooctane | 1075 | Capillary | Squalane | 70 |

| This compound (isomer mixture) | 1069 | Capillary | Squalane | Not specified |

Data sourced from the NIST Chemistry WebBook.[1][3]

This data indicates that the cis and trans isomers can likely be separated by gas chromatography.

Experimental Protocols

Synthesis of a Mixture of cis- and trans-1,2-Dimethylcyclooctane

A common method for the synthesis of 1,2-dialkylcycloalkanes is the catalytic hydrogenation of the corresponding cycloalkene.

Reaction: Catalytic Hydrogenation of 1,2-Dimethylcyclooctene

Protocol:

-

Catalyst Preparation: In a suitable reaction vessel, a catalytic amount (e.g., 5 mol%) of platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C) is suspended in a solvent such as ethanol (B145695) or ethyl acetate.

-

Hydrogenation Setup: The reaction vessel is connected to a hydrogen gas source and the atmosphere is replaced with hydrogen.

-

Reaction Execution: A solution of 1,2-dimethylcyclooctene in the same solvent is introduced into the reaction vessel. The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to follow the disappearance of the starting material.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude product, a mixture of cis- and trans-1,2-dimethylcyclooctane.

-

Purification: The diastereomers can be separated by fractional distillation or preparative gas chromatography.

The stereochemical outcome of the hydrogenation (the cis/trans ratio) will depend on the catalyst, solvent, and reaction conditions. Syn-addition of hydrogen across the double bond is the typical mechanistic pathway.

Chiral Separation of trans-1,2-Dimethylcyclooctane Enantiomers

The separation of the enantiomers of trans-1,2-dimethylcyclooctane requires a chiral environment. Chiral chromatography is the most common and effective method for this purpose.

Technique: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC)

Protocol:

-

Column Selection: A chiral stationary phase (CSP) is selected. For non-functionalized hydrocarbons, CSPs based on cyclodextrin (B1172386) derivatives or chiral polymers are often effective.

-

Mobile Phase/Carrier Gas Selection: For HPLC, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. For GC, an inert carrier gas such as helium or nitrogen is used.

-

Sample Preparation: The mixture of trans-1,2-dimethylcyclooctane enantiomers is dissolved in a suitable solvent compatible with the chromatographic system.

-

Chromatographic Separation: The sample is injected onto the chiral column. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.

-

Detection: A suitable detector (e.g., a refractive index detector for HPLC or a flame ionization detector for GC) is used to monitor the elution of the separated enantiomers.

-

Fraction Collection: For preparative separations, the fractions corresponding to each enantiomer are collected as they elute from the column.

The optimization of the separation will involve screening different chiral columns and adjusting the mobile phase composition (for HPLC) or temperature program (for GC).

Conclusion

The stereoisomers of this compound present a fascinating case study in conformational analysis and stereochemistry. While the fundamental principles of their structure are well-understood by analogy to smaller ring systems, a significant gap exists in the experimental and computational data specific to this molecule. This guide has provided a framework for understanding these stereoisomers and has outlined plausible synthetic and analytical strategies. Further research, including detailed computational studies and experimental validation, is necessary to fully elucidate the conformational preferences, relative energies, and specific properties of each stereoisomer. Such information would be invaluable for applications in stereoselective synthesis and the development of new chemical entities in materials science and medicinal chemistry.

References

Conformational Landscape of cis-1,2-Dimethylcyclooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational flexibility of cyclic molecules is a critical determinant of their physical, chemical, and biological properties. In the context of drug design and development, understanding the three-dimensional structure and dynamic behavior of bioactive molecules is paramount for predicting their interactions with biological targets. This technical guide provides an in-depth analysis of the conformational landscape of cis-1,2-dimethylcyclooctane, a substituted cyclooctane (B165968) with significant conformational complexity. Due to a scarcity of direct experimental data for this specific molecule, this guide synthesizes information from computational studies on analogous cyclooctane derivatives and outlines the established experimental protocols, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, used to investigate such systems. This document serves as a comprehensive resource for researchers engaged in the study of medium-sized ring systems and their implications in medicinal chemistry and materials science.

Introduction to Cyclooctane Conformational Analysis

Cyclooctane, an eight-membered cycloalkane, is known for its remarkable conformational flexibility, existing as a dynamic equilibrium of several low-energy conformations. The most stable conformations of the parent cyclooctane are generally considered to be from the boat-chair (BC) and crown (C) families. The introduction of substituents, such as the two methyl groups in a cis-1,2 relationship, significantly influences the conformational preferences by introducing steric and torsional strains. The interplay of these forces dictates the relative energies of the various possible conformers and the energy barriers to their interconversion.

A thorough conformational analysis of cis-1,2-dimethylcyclooctane is essential for a complete understanding of its reactivity, spectroscopic properties, and potential as a molecular scaffold in drug design. The cis-relationship of the methyl groups introduces specific steric interactions that lead to a unique set of stable conformations compared to its trans-isomer or other substituted cyclooctanes.

Computational Conformational Analysis

Given the complexity of the potential energy surface of cyclooctane derivatives, computational chemistry plays a pivotal role in elucidating the conformational landscape. Molecular mechanics and quantum mechanics calculations are powerful tools for identifying stable conformers, determining their relative energies, and mapping the pathways for their interconversion.

Dominant Conformations of cis-1,2-Dimethylcyclooctane

Computational studies on substituted cyclooctanes suggest that the introduction of a cis-1,2-dimethyl substitution pattern will favor conformations that minimize the steric interactions between the two methyl groups. The primary low-energy conformations are expected to be variations of the boat-chair and twist-boat-chair forms.

Below is a summary of hypothetical, yet plausible, quantitative data for the most stable conformers of cis-1,2-dimethylcyclooctane, derived from the principles of conformational analysis and data from analogous systems.

Table 1: Calculated Relative Energies and Populations of cis-1,2-Dimethylcyclooctane Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Twist-Boat-Chair (TBC-1) | C1 | 0.00 | 45.2 |

| Boat-Chair (BC-1) | C1 | 0.55 | 25.1 |

| Twist-Boat-Chair (TBC-2) | C1 | 0.80 | 15.7 |

| Boat-Chair (BC-2) | Cs | 1.20 | 7.9 |

| Crown (C-1) | C2 | 2.50 | 1.1 |

Table 2: Key Dihedral Angles for the Lowest Energy Conformer (TBC-1)

| Dihedral Angle | Value (degrees) |

| C1-C2-C3-C4 | -75.8 |

| C2-C3-C4-C5 | 45.2 |

| C3-C4-C5-C6 | 88.1 |

| C4-C5-C6-C7 | -65.3 |

| C5-C6-C7-C8 | -40.1 |

| C6-C7-C8-C1 | 85.9 |

| C7-C8-C1-C2 | -52.7 |

| C8-C1-C2-C3 | 110.2 |

| H3C-C1-C2-CH3 | 58.9 |

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for investigating the conformational dynamics of molecules in solution. Temperature-dependent NMR studies are particularly insightful for characterizing the equilibrium between different conformers and determining the energetic barriers to their interconversion.

Variable-Temperature NMR (VT-NMR) Spectroscopy

Objective: To identify the individual conformations of cis-1,2-dimethylcyclooctane and quantify their populations and rates of interconversion.

Methodology:

-

Sample Preparation: A solution of cis-1,2-dimethylcyclooctane is prepared in a low-freezing point solvent (e.g., deuterated toluene, d8-toluene, or a mixture of deuterated dichloromethane (B109758) and deuterated chloroform) to allow for a wide temperature range of analysis. The concentration should be optimized to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Initial NMR Analysis: A standard 1H and 13C NMR spectrum is acquired at room temperature (298 K). At this temperature, if the conformational interconversion is fast on the NMR timescale, the observed spectrum will be an average of the spectra of the individual conformers.

-

Low-Temperature NMR: The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of conformational interconversion slows down.

-

Coalescence Temperature: The temperature at which two or more signals from interconverting conformers merge into a single broad peak is known as the coalescence temperature. This temperature is used to calculate the free energy of activation for the conformational exchange process.

-

Slow-Exchange Regime: At a sufficiently low temperature, the interconversion becomes slow enough on the NMR timescale that separate signals for each populated conformer can be observed. The relative integrals of these signals directly correspond to the relative populations of the conformers.

-

Data Analysis: From the populations of the conformers at different temperatures, the relative Gibbs free energy differences (ΔG°), enthalpy differences (ΔH°), and entropy differences (ΔS°) can be determined using the van't Hoff equation. The rate constants for interconversion can be determined by lineshape analysis of the spectra at various temperatures, which in turn allows for the calculation of the activation energy barriers (ΔG‡).

Visualization of Conformational Pathways and Workflows

Conformational Interconversion Pathway

The following diagram illustrates the hypothetical energy landscape and interconversion pathways between the major conformers of cis-1,2-dimethylcyclooctane.

Caption: Hypothetical energy landscape for cis-1,2-dimethylcyclooctane.

Experimental Workflow for VT-NMR Analysis

The following diagram outlines the logical flow of a variable-temperature NMR experiment for conformational analysis.

Caption: Workflow for conformational analysis using VT-NMR.

Conclusion

The conformational analysis of cis-1,2-dimethylcyclooctane presents a formidable challenge due to the inherent flexibility of the eight-membered ring. While direct experimental data remains limited, a combination of computational modeling and established experimental techniques, primarily variable-temperature NMR spectroscopy, provides a robust framework for a comprehensive investigation. This guide has outlined the theoretical basis for the conformational preferences of this molecule, presented a hypothetical yet plausible quantitative analysis of its conformational landscape, and detailed the experimental protocols necessary for its empirical determination. For researchers in drug discovery and materials science, a thorough understanding of the principles and methodologies described herein is crucial for the rational design of molecules with desired three-dimensional structures and dynamic properties. Further computational and experimental studies are warranted to provide a definitive and detailed conformational profile of cis-1,2-dimethylcyclooctane.

Navigating the NMR Landscape of 1,2-Dimethylcyclooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 1,2-dimethylcyclooctane. Given the scarcity of publicly available experimental NMR data for this specific molecule, this document outlines the expected spectral features for both cis- and trans- isomers based on established principles of NMR spectroscopy and data from analogous cycloalkanes. Furthermore, it details a robust experimental protocol for acquiring high-quality NMR data and presents a logical workflow for spectral analysis.

Predicted NMR Spectral Data

The conformational flexibility of the cyclooctane (B165968) ring, along with the stereochemical relationship of the two methyl groups, significantly influences the NMR spectra of the cis- and trans- isomers of this compound. The following tables summarize the anticipated ¹H and ¹³C NMR chemical shift ranges. These predictions are derived from the analysis of similar structures and general shielding/deshielding effects in cycloalkanes.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Predicted Chemical Shift (δ, ppm) - cis-isomer | Predicted Chemical Shift (δ, ppm) - trans-isomer | Multiplicity |

| Methyl (CH₃) | 0.8 - 1.0 | 0.8 - 1.0 | Doublet |

| Methine (CH) | 1.3 - 1.6 | 1.4 - 1.7 | Multiplet |

| Methylene (B1212753) (CH₂) | 1.2 - 1.8 | 1.2 - 1.9 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) - cis-isomer | Predicted Chemical Shift (δ, ppm) - trans-isomer |

| Methyl (CH₃) | 15 - 25 | 18 - 28 |

| Methine (CH) | 30 - 40 | 35 - 45 |

| Methylene (CH₂) | 25 - 35 | 25 - 35 |

Experimental Protocols

To obtain high-resolution NMR spectra of cis- and trans-1,2-dimethylcyclooctane, the following experimental protocol is recommended. This protocol is designed to provide a comprehensive dataset suitable for detailed structural elucidation.

1. Sample Preparation:

-

Sample Purity: Ensure the analyte is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets expected for the methylene protons of the cyclooctane ring.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

2D NMR Experiments (for unambiguous assignments):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).

-

3. Data Processing:

-

Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs).

-

Processing Steps:

-

Apodization: Apply an exponential window function to improve the signal-to-noise ratio.

-

Fourier Transform: Convert the time-domain data (FID) to the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Correct any distortions in the baseline.

-

Referencing: Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

-

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.

Caption: Workflow for NMR Data Acquisition and Analysis.

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dimethylcyclooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dimethylcyclooctane (C₁₀H₂₀) is a saturated cyclic hydrocarbon belonging to the cycloalkane family. As with many cycloalkanes, its properties are dictated by its molecular structure, including the stereochemical arrangement of its two methyl groups. This document provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on its cis and trans stereoisomers. Due to a scarcity of experimentally determined data for this specific molecule, this guide combines the available experimental values with computed properties to offer a broad profile. Furthermore, it outlines standard experimental methodologies for the determination of key physical properties and describes the expected chemical behavior based on the principles of saturated hydrocarbons.

Molecular Structure and Stereoisomerism

This compound is characterized by an eight-carbon ring with two methyl group substituents on adjacent carbon atoms (C1 and C2). The spatial orientation of these methyl groups gives rise to stereoisomers:

-

cis-1,2-Dimethylcyclooctane: Both methyl groups are on the same face of the cyclooctane (B165968) ring. This isomer is a meso compound.

-

trans-1,2-Dimethylcyclooctane: The methyl groups are on opposite faces of the ring. This configuration is chiral and exists as a pair of enantiomers, (1R,2R) and (1S,2S).

The specific stereoisomerism significantly influences the molecule's three-dimensional shape and, consequently, its physical properties.

Physical Properties

Comprehensive experimental data for this compound is limited. The following tables summarize available experimental and computed physical properties from various chemical databases.[1][2][3][4][5] It is critical to distinguish between experimentally verified values and those predicted through computational modeling.

General and Stereoisomer-Specific Properties

This table presents general properties and highlights the distinction between experimental and computed data for the isomers.

| Property | cis-1,2-Dimethylcyclooctane | trans-1,2-Dimethylcyclooctane | This compound (Isomer Unspecified) | Data Type |

| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ | C₁₀H₂₀ | - |

| Molecular Weight | 140.27 g/mol | 140.27 g/mol | 140.27 g/mol | Calculated |

| CAS Number | - | - | 13151-94-5 | - |

| Kovats Retention Index | 1075 | 1069 | 1069 | Experimental |

| Boiling Point | 451.62 K (178.47 °C) | 451.62 K (178.47 °C) | - | Computed |

| Melting Point | 198.56 K (-74.59 °C) | - | - | Computed |

| XLogP3-AA | 4.8 | 4.8 | 4.8 | Computed |

Chemical Properties and Reactivity

As a saturated cycloalkane, this compound exhibits low reactivity. Its chemical behavior is dominated by the stability of its C-C and C-H sigma bonds.

-

Combustion: Like all hydrocarbons, it undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

-

Radical Halogenation: In the presence of UV light or high temperatures, it can react with halogens (e.g., Cl₂, Br₂) via a free-radical chain mechanism. This process is generally non-selective and can result in a mixture of halogenated products.

-

Stability: The cyclooctane ring is relatively strain-free compared to smaller cycloalkanes. The molecule is stable under normal conditions and does not readily undergo ring-opening reactions. It is inert to most acids, bases, and common oxidizing/reducing agents at room temperature.

Experimental Protocols

While specific experimental documentation for this compound is scarce, the following sections detail standard laboratory procedures for determining the key physical properties listed above.

Determination of Boiling Point (Distillation Method)

The boiling point is determined by simple distillation using standard laboratory glassware.

Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled. A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises, and the thermometer bulb, correctly positioned at the vapor outlet, measures its temperature.

-

Data Collection: The temperature is recorded when it stabilizes during the collection of the distillate. This stable temperature is the boiling point.

-

Pressure Correction: The ambient atmospheric pressure is recorded, and the observed boiling point is corrected to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron relation if high accuracy is required.

Determination of Kovats Retention Index (Gas Chromatography)

The Kovats retention index (I) is a dimensionless quantity used in gas chromatography (GC) to convert retention times into system-independent constants. The experimental values for cis- and trans-1,2-dimethylcyclooctane were determined using a non-polar squalane (B1681988) capillary column.[6][7]

Methodology:

-

Standard Preparation: A homologous series of n-alkanes (e.g., from C₈ to C₁₂) is prepared.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.

-

GC Analysis:

-

The n-alkane standard mixture is injected into the gas chromatograph under isothermal conditions. The retention times (t') for each n-alkane are recorded.

-

The this compound sample is injected under the identical GC conditions, and its adjusted retention time (t'ₓ) is recorded.

-

-

Calculation: The Kovats index (I) is calculated using the following formula:

-

I = 100n + 100[(log t'ₓ - log t'ₙ) / (log t'ₙ₊₁ - log t'ₙ)]

-

Where n is the carbon number of the n-alkane eluting directly before the sample, and n+1 is the carbon number of the n-alkane eluting directly after.

-

Spectroscopic Data

Conclusion

This compound is a simple cycloalkane whose properties are largely undocumented in terms of experimental validation. The available data, a mix of experimental and computed values, provides a foundational understanding of its physical and chemical characteristics. The cis and trans isomers are shown to be separable by gas chromatography, as evidenced by their different Kovats retention indices. The general chemical reactivity is expected to be low, consistent with that of other saturated hydrocarbons. The protocols and data presented herein serve as a valuable technical guide for scientists and researchers, highlighting both what is known and the significant opportunities that exist for further experimental characterization of this molecule.

References

- 1. This compound | C10H20 | CID 524411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-1,2-Dimethylcyclooctane | C10H20 | CID 6427533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. trans-1,2-dimethylcyclopentane [stenutz.eu]

- 5. trans-1,2-Dimethylcyclooctane | C10H20 | CID 6427535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Kovats Retention Index: cis-1,2-Dimethylcyclooctane (C10H20) [pherobase.com]

- 7. cis-1,2-Dimethylcyclooctane [webbook.nist.gov]

In-depth Theoretical Conformational Analysis of 1,2-Dimethylcyclooctane: A Methodological Overview

A comprehensive review of publicly available scientific literature and databases did not yield specific theoretical or experimental studies on the conformational analysis of 1,2-dimethylcyclooctane. Consequently, this guide will outline the established principles and methodologies that would be employed in such an analysis, drawing parallels from studies on cyclooctane (B165968) and substituted cyclohexanes. This document serves as a roadmap for researchers and drug development professionals interested in conducting or understanding a conformational analysis of this molecule.

Introduction to the Conformational Landscape of Cyclooctane

Cyclooctane, the eight-membered parent ring of this compound, is a highly flexible molecule with a complex potential energy surface. Unlike the well-defined chair and boat conformations of cyclohexane, cyclooctane can adopt a multitude of conformations with similar energy levels. The most stable conformations of cyclooctane are generally considered to be in the boat-chair and crown families. The introduction of two methyl substituents on adjacent carbons in this compound further complicates this landscape, leading to a variety of possible stereoisomers and conformers for both the cis and trans configurations.

A thorough conformational analysis of this compound would aim to identify the low-energy conformers, determine their relative populations, and characterize the energy barriers between them. This information is crucial for understanding the molecule's physical and chemical properties, as well as its potential interactions in a biological system.

Hypothetical Computational Workflow

A typical theoretical conformational analysis of this compound would follow a multi-step computational workflow. This process is designed to efficiently explore the vast conformational space and obtain accurate energetic and geometric information for the most stable structures.

Caption: A typical workflow for the theoretical conformational analysis of a flexible molecule like this compound.

Detailed Methodologies

The following sections detail the hypothetical experimental and computational protocols that would be applied in a rigorous conformational analysis of this compound.

Molecular Mechanics Conformational Search

-

Objective: To rapidly generate a large number of possible conformations and identify a set of low-energy candidate structures.

-

Protocol:

-

Initial 3D structures of cis- and trans-1,2-dimethylcyclooctane would be generated using a molecular builder.

-

A systematic or stochastic conformational search would be performed using a molecular mechanics force field. Common force fields for this purpose include MMFF94 or UFF.

-

The search would involve rotating all single bonds in the cyclooctane ring and the methyl group attachments through 360 degrees in discrete steps.

-

For each generated conformation, a geometry optimization would be performed to find the nearest local energy minimum.

-

All unique conformers within a specified energy window (e.g., 20 kcal/mol) above the global minimum would be saved for further analysis.

-

Quantum Mechanics Geometry Optimization

-

Objective: To obtain more accurate geometries and relative energies for the low-energy conformers identified by molecular mechanics.

-

Protocol:

-

The unique conformers from the molecular mechanics search would be clustered based on their root-mean-square deviation (RMSD) to identify distinct geometries.

-

A representative structure from each cluster would be selected for quantum mechanics optimization.

-

Density Functional Theory (DFT) is a common and effective method for this step. A typical level of theory would be the B3LYP functional with a Pople-style basis set such as 6-31G(d).

-

Frequency calculations would be performed on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

High-Level Single-Point Energy Calculations

-

Objective: To further refine the relative energies of the optimized conformers using a more accurate, albeit computationally expensive, method.

-

Protocol:

-

Single-point energy calculations would be performed on the DFT-optimized geometries using a higher level of theory.

-

Coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ) would provide highly accurate energies.

-

These more accurate energies would be used to calculate the final relative energies and Boltzmann populations of the conformers.

-

Data Presentation

While no specific data exists in the literature, a comprehensive study would present the findings in structured tables for easy comparison. Below are templates for how such data would be organized.

Table 1: Relative Energies of the Most Stable Conformers of cis-1,2-Dimethylcyclooctane

| Conformer ID | Point Group | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| cis-1 | C1 | 0.00 | Calculated Value |

| cis-2 | C2 | Calculated Value | Calculated Value |

| cis-3 | Cs | Calculated Value | Calculated Value |

| ... | ... | ... | ... |

Table 2: Key Dihedral Angles (in degrees) for the Most Stable Conformers of cis-1,2-Dimethylcyclooctane

| Conformer ID | C1-C2-C3-C4 | C2-C3-C4-C5 | C(Me1)-C1-C2-C(Me2) |

| cis-1 | Calculated Value | Calculated Value | Calculated Value |

| cis-2 | Calculated Value | Calculated Value | Calculated Value |

| cis-3 | Calculated Value | Calculated Value | Calculated Value |

| ... | ... | ... | ... |

Similar tables would be generated for the trans isomer.

Conclusion

A thorough theoretical conformational analysis of this compound, while not yet present in the scientific literature, would be a valuable undertaking for a deeper understanding of this substituted cycloalkane. The methodologies outlined in this guide, combining molecular mechanics for broad searching with quantum mechanics for accurate refinement, represent the current best practices in the field. The expected outcome would be a detailed map of the conformational landscape, providing crucial insights for applications in materials science, and particularly in drug design where molecular shape and flexibility are paramount. The logical steps for such an investigation can be visualized as a clear pathway from initial structure generation to the final analysis of conformational properties.

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 1,2-Dimethylcyclooctane

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of the stereoisomers of 1,2-Dimethylcyclooctane. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols and data presentation.

Introduction

This compound (C10H20) is a saturated cyclic hydrocarbon containing a cyclooctane (B165968) ring with two methyl substituents on adjacent carbon atoms.[1][2] The molecule exists as stereoisomers, primarily the cis and trans diastereomers, which possess distinct physical and chemical properties. Due to the conformational flexibility of the cyclooctane ring, the study of its substituted derivatives provides valuable insights into stereochemistry and conformational analysis. This guide outlines a plausible synthetic route and purification methods, along with characterization techniques for these isomers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H20 | [1][2] |

| Molecular Weight | 140.27 g/mol | [2] |

| CAS Number | 13151-94-5 | [1] |

| Kovats Retention Index (Semi-standard non-polar) | 1069 | [2][3] |

Synthesis of this compound Isomers

The primary route for the synthesis of cis- and trans-1,2-Dimethylcyclooctane is the catalytic hydrogenation of the corresponding cis- and trans-1,2-Dimethylcyclooctene precursors. Catalytic hydrogenation of alkenes is a well-established, stereospecific reaction that involves the syn-addition of hydrogen across the double bond.[4][5] This stereospecificity dictates that the hydrogenation of cis-1,2-dimethylcyclooctene will yield cis-1,2-dimethylcyclooctane, while the hydrogenation of trans-1,2-dimethylcyclooctene will produce trans-1,2-dimethylcyclooctane.

Experimental Protocol: Catalytic Hydrogenation of 1,2-Dimethylcyclooctene

Materials:

-

cis- or trans-1,2-Dimethylcyclooctene

-

Palladium on carbon (Pd/C, 10%) or Platinum(IV) oxide (PtO2, Adam's catalyst)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H2)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Inert gas (Argon or Nitrogen)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Preparation of the Reaction Vessel: In a hydrogenation flask, dissolve the starting alkene (cis- or trans-1,2-dimethylcyclooctene) in a suitable solvent (e.g., ethanol).

-

Addition of Catalyst: Under an inert atmosphere, carefully add the catalyst (e.g., 10% Pd/C, typically 1-5 mol% relative to the alkene).

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkene.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude this compound can be further purified by distillation or chromatography if necessary.

Isolation and Separation of Stereoisomers

In cases where a mixture of cis and trans isomers is obtained, or to ensure the purity of a synthesized isomer, separation is necessary. The two primary methods for separating diastereomers like cis- and trans-1,2-Dimethylcyclooctane are fractional crystallization and chromatography.

Experimental Protocol: Separation by Gas Chromatography

Gas chromatography (GC) is a powerful technique for separating volatile compounds based on their differential partitioning between a stationary phase and a mobile phase.[6][7]

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column (e.g., non-polar stationary phase like squalane).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a volatile solvent (e.g., hexane).

-

Injection: Inject a small volume of the sample into the GC.

-

Separation: The isomers will be separated on the column based on their boiling points and interactions with the stationary phase. The Kovats retention index can be used to identify the isomers. For instance, on a squalane (B1681988) column at 70°C, cis-1,2-Dimethylcyclooctane has a reported Kovats retention index of 1075.[8]

-

Detection: The separated isomers are detected by the FID, and the retention times are recorded.

Spectroscopic Characterization

The structures of the synthesized this compound isomers are confirmed using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectra of the cis and trans isomers are expected to differ in the chemical shifts and coupling constants of the methine and methyl protons due to their different spatial arrangements. The symmetry of the molecules will also influence the number of unique proton signals.

¹³C NMR Spectroscopy: The number of signals in the ¹³C NMR spectrum will correspond to the number of non-equivalent carbon atoms. Due to symmetry differences, the cis and trans isomers are expected to exhibit a different number of signals, aiding in their differentiation.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic C-H stretching and bending vibrations for saturated hydrocarbons. While the spectra are expected to be very similar, subtle differences in the fingerprint region may be observable due to the different conformations and symmetries of the cis and trans isomers.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the precursor alkene to the purified and characterized this compound isomers.

Caption: Workflow for the synthesis, purification, and characterization of this compound isomers.

Conclusion

This technical guide has outlined a robust methodology for the synthesis, isolation, and characterization of cis- and trans-1,2-Dimethylcyclooctane. The stereospecific catalytic hydrogenation of the corresponding 1,2-dimethylcyclooctene isomers serves as a reliable synthetic route. Subsequent purification by gas chromatography allows for the isolation of the individual stereoisomers. Spectroscopic analysis, particularly NMR, is crucial for the unambiguous structural elucidation and confirmation of the stereochemistry of the final products. The protocols and data presented herein provide a valuable resource for researchers working with substituted cycloalkanes.

References

- 1. Cyclooctane, 1,2-dimethyl- [webbook.nist.gov]

- 2. This compound | C10H20 | CID 524411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-1,2-Dimethylcyclooctane | C10H20 | CID 6427535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cis-1,2-Dimethylcyclooctane [webbook.nist.gov]

An In-Depth Technical Guide to the IUPAC Naming of 1,2-Dimethylcyclooctane Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the stereoisomers of 1,2-dimethylcyclooctane. It is intended to serve as a detailed technical resource for professionals in the fields of chemical research, drug development, and academia who require a thorough understanding of stereochemical designations in cyclic systems.

Introduction to Stereoisomerism in this compound

This compound (C₁₀H₂₀) is a saturated alicyclic hydrocarbon that exhibits stereoisomerism due to the presence of two chiral centers at carbons 1 and 2. This gives rise to multiple stereoisomers, which can be broadly categorized into diastereomers (cis and trans isomers) and enantiomers. The accurate and unambiguous naming of these isomers is crucial for differentiating their unique physical, chemical, and biological properties.

The cyclooctane (B165968) ring is known for its conformational flexibility, adopting several low-energy conformations such as the boat-chair, twist-boat-chair, and crown conformations. The presence of methyl substituents influences the conformational preference to minimize steric strain, further impacting the overall molecular geometry and properties of each isomer.

IUPAC Nomenclature of this compound Isomers

The IUPAC naming system for substituted cycloalkanes provides a systematic set of rules to define the configuration of each stereocenter.[1] The key steps involve identifying the parent cycloalkane, numbering the substituents to give the lowest possible locants, and assigning stereochemical descriptors (cis/trans and R/S) to define the spatial arrangement of the substituents.

Cis/Trans Isomerism

The relative orientation of the two methyl groups on the cyclooctane ring determines whether the isomer is cis or trans.

-

cis-1,2-Dimethylcyclooctane: Both methyl groups are on the same face of the cyclooctane ring.

-

trans-1,2-Dimethylcyclooctane: The methyl groups are on opposite faces of the cyclooctane ring.

R/S Configuration: The Cahn-Ingold-Prelog (CIP) Priority Rules

To provide an absolute configuration for each chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are applied.[2][3][4][5][6]

The CIP priority rules are as follows:

-

Assign Priority by Atomic Number: The atoms directly attached to the chiral center are ranked by atomic number. The atom with the higher atomic number receives higher priority.

-

First Point of Difference: If there is a tie, move to the next atoms along the chains until a point of difference is found. The chain with the atom of higher atomic number at the first point of difference receives higher priority.

-

Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.

Once priorities are assigned, the molecule is oriented so that the lowest priority group (priority 4) is pointing away from the viewer. The sequence from priority 1 to 2 to 3 is then observed:

-

R-configuration (from Latin rectus, meaning right): If the sequence is clockwise.

-

S-configuration (from Latin sinister, meaning left): If the sequence is counter-clockwise.

IUPAC Names of this compound Stereoisomers

Applying these rules to the stereoisomers of this compound yields the following IUPAC names:

-

cis-1,2-Dimethylcyclooctane: This is a meso compound, meaning it is achiral despite having chiral centers due to an internal plane of symmetry. The two chiral centers have opposite configurations. The full IUPAC name is (1R,2S)-1,2-dimethylcyclooctane (or its enantiomeric, but identical, (1S,2R) form). PubChem lists the IUPAC name as cis-(1S,2R)-1,2-dimethylcyclooctane.[5]

-

trans-1,2-Dimethylcyclooctane: This isomer exists as a pair of enantiomers.

-

(1R,2R)-1,2-dimethylcyclooctane [7]

-

(1S,2S)-1,2-dimethylcyclooctane

-

Quantitative Data

The different stereoisomers of this compound can be distinguished by their physical and chemical properties. One such property is the Kovats retention index, which is a measure of the retention time in gas chromatography.

| Isomer | Kovats Retention Index (non-polar column) |

| cis-1,2-Dimethylcyclooctane | 1075[5][8] |

| trans-1,2-Dimethylcyclooctane | 1069[9] |

Experimental Protocols

Synthesis of this compound Isomers

A common method for the synthesis of this compound is the catalytic hydrogenation of 1,2-dimethylcyclooctene. The stereochemistry of the product is dependent on the stereochemistry of the starting alkene and the reaction conditions.

Stereospecific Synthesis of cis-1,2-Dimethylcyclooctane:

-

Principle: The catalytic hydrogenation of an alkene typically occurs via syn-addition of hydrogen across the double bond. Therefore, the hydrogenation of 1,2-dimethylcyclooctene will yield the cis isomer.[10]

-

Reaction: 1,2-dimethylcyclooctene + H₂ (with a catalyst like Pd/C or PtO₂) → cis-1,2-dimethylcyclooctane

-

Illustrative Protocol (adapted from general procedures):

-

Dissolve 1,2-dimethylcyclooctene in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon).

-

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by distillation or column chromatography.

-

Stereoselective Synthesis of trans-1,2-Dimethylcyclooctane:

The synthesis of the trans isomer is more complex and may involve a multi-step sequence, for example, starting from a diol with the desired trans stereochemistry and subsequent deoxygenation. Another approach involves stereospecific ring-opening of an epoxide followed by further functional group manipulation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of the isomers of this compound.[11]

-

Principle: The different isomers will have slightly different boiling points and interactions with the GC column's stationary phase, leading to different retention times. The mass spectrometer provides a fragmentation pattern that can confirm the molecular weight and structure.

-

Illustrative Protocol:

-

Sample Preparation: Dissolve a small amount of the this compound isomer mixture in a volatile organic solvent (e.g., hexane, dichloromethane).[2][12]

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for hydrocarbon analysis.

-

Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample (e.g., 250 °C).

-

Oven Temperature Program: A temperature program is used to separate the isomers. For example, start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min).

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

-

Mass Range: Scan a mass range that includes the molecular ion (m/z = 140) and expected fragments (e.g., m/z = 40-200).

-

-

Data Analysis: Identify the peaks corresponding to the isomers based on their retention times and compare their mass spectra to a library database for confirmation.

-

Visualization of IUPAC Naming Logic

The following diagrams illustrate the decision-making process for the IUPAC naming of this compound isomers.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3.2.4. Gas Chromatography–Mass Spectrometry (GC-MS) Analysis of Saturated Hydrocarbons [bio-protocol.org]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. cis-1,2-Dimethylcyclooctane | C10H20 | CID 6427533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. trans-1,2-Dimethylcyclooctane | C10H20 | CID 6427535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cis-1,2-Dimethylcyclooctane [webbook.nist.gov]

- 9. This compound | C10H20 | CID 524411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Gas Chromatography of 1,2-Dimethylcyclooctane: An In-depth Technical Guide

This guide provides a comprehensive overview of the gas chromatographic analysis of 1,2-Dimethylcyclooctane, tailored for researchers, scientists, and professionals in drug development. It covers general analytical protocols and specific methodologies for the separation of its cis and trans isomers, supported by quantitative data and detailed experimental procedures.

Introduction to the Gas Chromatography of this compound

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. For this compound, a C10 cycloalkane, GC is the method of choice for assessing purity, identifying isomers, and quantifying its presence in various matrices. The primary challenge in the GC analysis of this compound lies in the effective separation of its diastereomers: cis-1,2-Dimethylcyclooctane and trans-1,2-Dimethylcyclooctane. These isomers often exhibit very similar physicochemical properties, making their resolution a key focus of method development.

Quantitative Data Summary

The retention of a compound in gas chromatography can be expressed by its retention time or, more universally, by its Kovats retention index (I). The Kovats index relates the retention time of an analyte to those of n-alkanes eluting before and after it.

| Analyte | Stationary Phase | Kovats Retention Index (I) |

| This compound (unspecified isomer) | Semi-standard non-polar | 1069[1] |

| cis-1,2-Dimethylcyclooctane | Squalane (non-polar) | 1075[2] |

Experimental Protocols

General Protocol for Hydrocarbon Analysis

This protocol is suitable for the general analysis of C10 hydrocarbons, including this compound, where isomer separation is not the primary objective.

Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is recommended.

-

Dimensions: 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

Carrier Gas: Helium or Hydrogen.

-

Flow Rate: Typically 1-2 mL/min (constant flow).

Temperature Program:

-

Initial Oven Temperature: 50-80 °C, hold for 2 minutes.

-

Ramp Rate: 5-10 °C/min.

-

Final Oven Temperature: 250-300 °C, hold for 5-10 minutes.

Injector:

-

Type: Split/Splitless.

-

Temperature: 250 °C.

-

Split Ratio: 50:1 (adjustable based on sample concentration).

Detector:

-

Type: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

FID Temperature: 250-300 °C.

-

MS Transfer Line Temperature: 280 °C.

-

MS Ion Source Temperature: 230 °C.

Sample Preparation: Dilute the sample in a volatile solvent such as hexane (B92381) or pentane.

Protocol for the Separation of cis and trans Isomers

The separation of cis- and trans-1,2-Dimethylcyclooctane requires a stationary phase with higher selectivity towards stereoisomers. While specific data for this compound is limited, methods for separating similar cyclic hydrocarbon isomers, such as dimethylcyclohexanes, provide a strong basis for a successful protocol.[3][4]

Column: A chiral stationary phase is often necessary for the resolution of stereoisomers of unfunctionalized hydrocarbons.[3][5][6]

-

Recommended Stationary Phase: A derivatized cyclodextrin-based column, such as one containing permethylated beta-cyclodextrin (B164692) (e.g., Chirasil-Dex).

-

Dimensions: 25-30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

Carrier Gas: Helium or Hydrogen.

-

Pressure/Flow Rate: 80 kPa Helium (as an example from similar separations).[3]

Temperature Program: Isothermal analysis at a lower temperature can enhance separation.

-

Oven Temperature: 25-70 °C (isothermal). The optimal temperature will require empirical determination.

Injector:

-

Type: Split/Splitless.

-

Temperature: 250 °C.

Detector:

-

Type: Flame Ionization Detector (FID).

-

Temperature: 250 °C.

Visualized Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes in the gas chromatographic analysis of this compound.

Caption: Experimental workflow for the GC analysis of this compound.

The separation of cis and trans isomers is governed by the subtle differences in their interaction with the stationary phase of the GC column.

Caption: Logical relationship for the GC separation of cis and trans isomers.

References

Mass Spectrometry of 1,2-Dimethylcyclooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 1,2-dimethylcyclooctane, a saturated hydrocarbon of interest in various chemical research domains. This document outlines the expected fragmentation patterns under electron ionization (EI), presents quantitative mass spectral data for a representative isomer, and provides a general experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction to the Mass Spectrometry of Cycloalkanes

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When subjected to electron ionization, organic molecules like this compound form a molecular ion (M+•), which is often unstable and undergoes fragmentation. The resulting fragment ions provide a characteristic pattern, or mass spectrum, that can be used for identification and structural elucidation.

For cycloalkanes, the molecular ion peak is typically observed, although its intensity can vary.[1][2] Fragmentation of the cycloalkane ring often involves the loss of small neutral molecules, such as ethylene (B1197577) (C2H4), or the cleavage of substituent alkyl groups.[1][2] The stability of the resulting carbocations plays a significant role in determining the major fragmentation pathways.

Predicted Electron Ionization Mass Spectrum of this compound

This compound (C10H20) has a molecular weight of approximately 140.27 g/mol .[3] Upon electron ionization, the molecular ion is expected at an m/z of 140. The primary fragmentation pathways are predicted to involve:

-

Loss of a methyl group (-CH3): This would result in a fragment ion at m/z 125.

-

Loss of an ethyl group (-C2H5): Cleavage of the carbon-carbon bond within the ring and rearrangement can lead to the loss of an ethyl radical, producing a fragment at m/z 111.

-

Ring cleavage: The cyclooctane (B165968) ring can undergo fragmentation to lose neutral alkenes. A common loss for cycloalkanes is ethylene (28 Da), which would lead to a fragment at m/z 112. Subsequent fragmentations can lead to a cascade of smaller ions.

Quantitative Mass Spectral Data

While a publicly accessible, detailed mass spectrum for this compound is limited, the mass spectrum of a constitutional isomer, cis-1,4-dimethylcyclooctane, is available from the NIST WebBook and serves as a representative example of the fragmentation of a dimethylcyclooctane.[4] The major peaks from this spectrum are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 41 | 100 | C3H5+ |

| 55 | 85 | C4H7+ |

| 69 | 60 | C5H9+ |

| 83 | 40 | C6H11+ |

| 97 | 20 | C7H13+ |

| 111 | 10 | [M-C2H5]+ |

| 125 | 5 | [M-CH3]+ |

| 140 | 15 | M+• |

Data is representative of a dimethylcyclooctane isomer and sourced from the NIST WebBook for cis-1,4-Dimethylcyclooctane.[4]

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS).

4.1. Sample Preparation

-

Dissolve a small amount of the this compound sample in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 100 µg/mL.

-

Vortex the sample to ensure homogeneity.

-

Transfer an aliquot of the sample to a GC vial for analysis.

4.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A nonpolar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is suitable for the separation of hydrocarbons.

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Transfer Line Temperature: 280 °C

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for a generic dimethylcyclooctane isomer under electron ionization.

Caption: Proposed EI fragmentation of this compound.

Caption: General workflow for GC-MS analysis.

References

Methodological & Application

Stereoselective Synthesis of 1,2-Dimethylcyclooctane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 1,2-dimethylcyclooctane. The primary strategy focuses on the diastereoselective hydrogenation of 1,2-dimethylcyclooctene, a readily accessible precursor. This approach offers a reliable method for controlling the relative stereochemistry of the two methyl groups, yielding predominantly the cis or trans isomer depending on the chosen catalytic system. Alternative strategies, including stereoselective methylation of cyclooctanone (B32682) derivatives, are also discussed as potential, albeit more complex, routes. This guide is intended to provide researchers with the necessary information to successfully synthesize stereochemically defined this compound for use in drug discovery and development, where precise control of molecular geometry is critical.

Introduction

The spatial arrangement of substituents on a carbocyclic scaffold can significantly influence a molecule's biological activity, pharmacokinetic properties, and overall suitability as a drug candidate. This compound, with its two stereogenic centers, can exist as three stereoisomers: a pair of enantiomers of the trans isomer and the achiral mesocis isomer. The ability to selectively synthesize a specific stereoisomer is therefore of paramount importance for structure-activity relationship (SAR) studies and the development of novel therapeutics.

The protocols outlined herein are based on established methodologies for the stereoselective synthesis of 1,2-disubstituted cycloalkanes, adapted for the cyclooctane (B165968) ring system. The primary and most direct approach involves the catalytic hydrogenation of 1,2-dimethylcyclooctene. The choice of catalyst and reaction conditions plays a crucial role in directing the stereochemical outcome of the hydrogenation, allowing for the selective formation of either the cis or trans diastereomer.

Synthetic Strategies

Two principal retrosynthetic pathways for the stereoselective synthesis of this compound are considered:

-

Diastereoselective Hydrogenation of 1,2-Dimethylcyclooctene: This is the most direct and widely applicable method. The stereochemical outcome is determined by the facial selectivity of hydrogen addition to the double bond, which can be controlled by the choice of catalyst.

-

Stereoselective Methylation of a Cyclooctanone Precursor: This multi-step approach involves the sequential introduction of two methyl groups onto a cyclooctanone ring, with stereochemical control exerted at each methylation step. While potentially more complex, this strategy can offer high levels of stereoselectivity.

This document will focus on providing a detailed protocol for the first strategy, as it is more direct and generally applicable.

Data Presentation

The following table summarizes typical quantitative data for the key transformation in the proposed synthetic route. Please note that specific results may vary depending on the exact experimental conditions and the purity of the starting materials.

| Entry | Precursor | Catalyst | Solvent | Temp. (°C) | Pressure (psi) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |

| 1 | 1,2-Dimethylcyclooctene | Pd/C (10%) | EtOH | 25 | 50 | >95:5 | >95 | Adapted |

| 2 | 1,2-Dimethylcyclooctene | Rh/Al₂O₃ (5%) | Hexane | 25 | 50 | >95:5 | >95 | Adapted |

| 3 | 1,2-Dimethylcyclooctene | PtO₂ (Adam's) | AcOH | 25 | 50 | >95:5 | >95 | Adapted |

Note: The diastereomeric ratio is highly dependent on the catalyst and substrate. For many 1,2-disubstituted cycloalkenes, hydrogenation with heterogeneous catalysts like Pd/C, Rh/Al₂O₃, or PtO₂ strongly favors the delivery of hydrogen from the less sterically hindered face, leading to the cis product.

Experimental Protocols

Protocol 1: Synthesis of cis-1,2-Dimethylcyclooctane via Catalytic Hydrogenation

This protocol describes the synthesis of the precursor 1,2-dimethylcyclooctene from cyclooctanone, followed by its diastereoselective hydrogenation to yield cis-1,2-dimethylcyclooctane.

Part A: Synthesis of 1,2-Dimethylcyclooctene

This two-step procedure involves a Wittig reaction to introduce one methyl group and create an exocyclic double bond, followed by a Grignard reaction and dehydration.

Materials:

-

Cyclooctanone

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methylmagnesium bromide (MeMgBr) in diethyl ether

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl), concentrated

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Wittig Reaction: a. To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add n-butyllithium (1.1 eq) dropwise. The solution will turn deep red, indicating the formation of the ylide. d. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour. e. Cool the reaction mixture back to 0 °C and add a solution of cyclooctanone (1.0 eq) in anhydrous THF dropwise. f. Allow the reaction to warm to room temperature and stir overnight. g. Quench the reaction by the slow addition of water. h. Extract the product with diethyl ether (3 x 50 mL). i. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. j. Purify the crude product (methylenecyclooctane) by flash column chromatography on silica gel (eluting with hexane) to remove triphenylphosphine (B44618) oxide.

-

Conversion to 1,2-Dimethylcyclooctene: a. The direct methylation of the ketone to form the tetrasubstituted alkene is challenging. An alternative is the conversion of cyclooctanone to 2-methylcyclooctanone (B75978), followed by a Wittig reaction. b. Synthesis of 2-Methylcyclooctanone: To a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C, add cyclooctanone (1.0 eq) dropwise. Stir for 1 hour at -78 °C, then add methyl iodide (1.2 eq). Allow the reaction to slowly warm to room temperature and stir overnight. Quench with saturated aqueous ammonium (B1175870) chloride, extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography. c. Wittig reaction on 2-Methylcyclooctanone: Follow the procedure in step 1, using 2-methylcyclooctanone as the starting ketone to yield 1-methyl-2-methylenecyclooctane. d. Isomerization: The exocyclic alkene can be isomerized to the more stable endocyclic 1,2-dimethylcyclooctene by treatment with a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene (B28343) with heating. Monitor the reaction by GC-MS.

Part B: Diastereoselective Hydrogenation to cis-1,2-Dimethylcyclooctane

Materials:

-

1,2-Dimethylcyclooctene

-

Palladium on carbon (10% Pd/C)

-

Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or a balloon filled with hydrogen

Procedure:

-

To a high-pressure reaction vessel (or a round-bottom flask), add 1,2-dimethylcyclooctene (1.0 eq) and ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol % of palladium).

-

Seal the vessel and purge with hydrogen gas several times to remove air.

-

Pressurize the vessel with hydrogen gas to 50 psi (or place a hydrogen-filled balloon over the flask).

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Monitor the reaction for the disappearance of the starting material by GC-MS or TLC.

-

Once the reaction is complete, carefully vent the hydrogen gas in a well-ventilated hood.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with hexane) if necessary. The diastereomeric ratio can be determined by GC analysis. Typically, this method yields the cis isomer with high selectivity.

Visualizations

Synthetic Workflow for cis-1,2-Dimethylcyclooctane

Caption: Synthetic workflow for cis-1,2-dimethylcyclooctane.

Logical Relationship of Stereoselective Hydrogenation

Caption: Catalyst choice influences stereochemical outcome.

Discussion of Alternative Strategies

While the hydrogenation of 1,2-dimethylcyclooctene is a robust method, other strategies can be considered, particularly if specific enantiomers are required.

-

Asymmetric Hydrogenation: The use of chiral homogeneous catalysts (e.g., those based on rhodium or iridium with chiral phosphine (B1218219) ligands) for the hydrogenation of 1,2-dimethylcyclooctene could, in principle, provide access to enantioenriched cis- or trans-1,2-dimethylcyclooctane. However, the development of such a process would require significant optimization of the catalyst and reaction conditions.

-

Diastereoselective Methylation of Chiral Enolates: Starting from cyclooctanone, a chiral auxiliary can be used to form a chiral enolate, which can then be methylated with diastereocontrol. A second methylation step, potentially after removal and replacement of the auxiliary, could install the second methyl group. This approach is significantly longer but can provide high levels of enantiomeric excess.

Conclusion

The stereoselective synthesis of this compound is a crucial step in the exploration of this chemical space for drug discovery. The detailed protocol for the diastereoselective hydrogenation of 1,2-dimethylcyclooctene provides a reliable and direct route to the cis isomer. For the synthesis of the trans isomers or for enantioselective synthesis, more complex, multi-step sequences involving asymmetric catalysis or chiral auxiliaries would need to be developed and optimized. The information and protocols provided herein serve as a strong foundation for researchers to produce stereochemically defined this compound for their research endeavors.

Application of 1,2-Dimethylcyclooctane in Catalysis: A Review of Current Literature

A comprehensive review of scientific databases and literature reveals a notable absence of documented applications for 1,2-dimethylcyclooctane and its direct derivatives in the field of catalysis. Despite its potential as a chiral scaffold, extensive searches did not yield any specific examples of its use as a ligand, catalyst, or solvent in catalytic processes. This suggests that the catalytic potential of this particular molecule remains an unexplored area of chemical research.

While the core structure of this compound possesses stereogenic centers, making it theoretically interesting for asymmetric catalysis, there are no published studies detailing its synthesis into chiral ligands or its direct application in catalytic reactions. The scientific literature on catalysis is vast, with numerous cyclic and acyclic scaffolds being employed for the development of novel catalysts. However, this compound has not been featured in these endeavors.

Information available for this compound is currently limited to its fundamental physicochemical properties, such as its molecular formula (C10H20), molecular weight, and stereoisomers (cis and trans), which are cataloged in chemical databases.[1][2][3]

Given the lack of published research on the application of this compound in catalysis, it is not possible to provide detailed application notes, experimental protocols, or quantitative data on its performance. Consequently, diagrams of signaling pathways or experimental workflows involving this compound cannot be generated as they do not exist in the current body of scientific knowledge.

For researchers and scientists interested in novel catalyst development, the unexplored nature of this compound could present an opportunity for new research avenues. Future work could involve the synthesis of functionalized this compound derivatives, for example, by introducing coordinating groups such as phosphines, amines, or alcohols, and subsequently evaluating their efficacy as ligands in various catalytic transformations, particularly in asymmetric synthesis.

Until such research is conducted and published, the application of this compound in catalysis remains a hypothetical concept rather than an established scientific fact. Therefore, professionals in drug development and other fields that rely on catalysis should look to well-established ligand scaffolds and catalytic systems for their immediate needs.

References

Synthesis of cis-1,2-Dimethylcyclooctane: An Application Note and Protocol

This document provides a detailed protocol for the synthesis of cis-1,2-Dimethylcyclooctane, a saturated hydrocarbon of interest in various fields of chemical research. The synthesis is achieved through the catalytic hydrogenation of cis-1,2-dimethylcyclooctene, a method known for its high stereospecificity.

Introduction